(2R,6S)-2-ethyl-6-methylpiperazine
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Overview
Description
(2R,6S)-2-ethyl-6-methylpiperazine is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-ethyl-6-methylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for high yield and purity, with careful control of reaction conditions to maintain the desired stereochemistry. Techniques such as crystallization or chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2-ethyl-6-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon in an ethanol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of any unsaturated derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-2-ethyl-6-methylpiperazine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and for the development of new chiral catalysts.
Biology
In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound for investigating the interactions between chiral molecules and biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the synthesis of chiral drugs. Its stereochemistry can influence the pharmacokinetics and pharmacodynamics of the resulting compounds, making it a valuable tool for drug development.
Industry
In the industrial sector, this compound can be used in the production of chiral materials, such as polymers or liquid crystals, where the stereochemistry can affect the material properties.
Mechanism of Action
The mechanism of action of (2R,6S)-2-ethyl-6-methylpiperazine depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The stereochemistry of the compound can influence its binding affinity and selectivity for these targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-2-ethyl-6-methylpiperazine
- (2S,6S)-2-ethyl-6-methylpiperazine
- (2S,6R)-2-ethyl-6-methylpiperazine
Uniqueness
The uniqueness of (2R,6S)-2-ethyl-6-methylpiperazine lies in its specific stereochemistry, which can result in different physical, chemical, and biological properties compared to its diastereomers and enantiomers. For example, the (2R,6R) and (2S,6S) enantiomers may have different binding affinities for chiral receptors or enzymes, leading to variations in their biological activity.
Properties
IUPAC Name |
(2R,6S)-2-ethyl-6-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMALGPGDWZHRB-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNC[C@@H](N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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